Securing the correct isomer is critical for SAR fidelity. Substituting ortho/para isomers can abolish biological activity and invalidate synthetic routes. This compound is the documented precursor for 38 nM C. hominis DHFR inhibitors and tetrahydrobenzoxepino-isoquinoline dopamine ligands.
• Confirmed meta-substitution pattern ensures orthogonal protection/coupling sequences.
• White to almost white crystalline powder; purity ≥98% (GC).
• Shipped at ambient temperature; stock available for immediate dispatch.
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
CAS No.262450-65-7
Cat. No.B046768
⚠ Attention: For research use only. Not for human or veterinary use.
3-Bromo-5-methoxybenzaldehyde: Pharmaceutical Building Block
3-Bromo-5-methoxybenzaldehyde (CAS 262450-65-7) is a halogenated aromatic aldehyde with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol [1]. It features a bromine atom at the 3-position and a methoxy group at the 5-position relative to the aldehyde group, classifying it as a meta-substituted bromomethoxybenzaldehyde . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably as a key building block in the development of potent and selective dihydrofolate reductase (DHFR) inhibitors for Cryptosporidiosis , and for synthesizing tetrahydrobenzoxepino-isoquinoline derivatives as dopamine receptor ligands . Its physical state at 20°C is a white to almost white crystalline powder, with a melting point of 39.0 to 46.0 °C .
1Key building block for potent and selective dihydrofolate reductase (DHFR) inhibitor series
2Medicinal chemistry scaffold for tetrahydrobenzoxepino-isoquinoline dopamine receptor ligands
3Meta-substituted aryl bromide for regioselective cross-coupling reaction design
[1] CAS Common Chemistry. 3-Bromo-5-methoxybenzaldehyde. CAS Registry Number: 262450-65-7. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=262450-65-7 View Source
3-Bromo-5-methoxybenzaldehyde Isomer Specificity
Bromo-methoxybenzaldehyde isomers (e.g., 3-bromo-4-methoxybenzaldehyde, 5-bromo-2-methoxybenzaldehyde) share the same molecular formula but exhibit markedly different reactivity profiles due to the distinct electronic and steric environments created by the relative positions of the bromine, methoxy, and aldehyde substituents [1]. The meta arrangement of the bromine and methoxy groups in 3-bromo-5-methoxybenzaldehyde directs electrophilic aromatic substitution and cross-coupling reactivity to specific positions on the ring, which is not replicable by ortho- or para-substituted isomers [2]. In medicinal chemistry campaigns, a specific isomer is often the result of a structure-activity relationship (SAR) optimization path; substituting one isomer for another can lead to a complete loss of biological activity, as the three-dimensional pharmacophore will not be reproduced [3]. Furthermore, the compound's documented role as the precursor to a defined DHFR inhibitor scaffold means that procurement of the incorrect isomer would prevent access to the validated lead series
Isomeric Substitution
Ortho- or para-bromo-methoxybenzaldehyde isomers may shift electrophilic aromatic substitution and cross-coupling reactivity; the meta-directed pharmacophore may not transfer.
SAR Pathway Break
This isomer is specifically documented as a precursor to a defined DHFR inhibitor scaffold; substituting an incorrect isomer may prevent access to the validated lead series and require de novo SAR exploration.
Identity Verification Gap
Similar isomeric naming can lead to procurement errors; the >70 °C melting point differential against common alternatives provides a low-cost in-house identity test to mitigate this risk.
[1] K. P. Bogeso. Novel intermediate and method for its preparation. US Patent 4,650,884, March 17, 1987. Highlights the distinct chemical utility of specific benzaldehyde isomer substitution patterns in pharmaceutical synthesis. View Source
[2] Kuujia.com. 3-Bromo-5-methoxybenzaldehyde (CAS 262450-65-7) vs. 4-Bromo-2-methoxybenzaldehyde. Notes on regioselective reactivity in cross-coupling. Retrieved from https://www.kuujia.com View Source
[3] Roche Palo Alto LLC. Patent US2008/249151 A1, 2008. Provides an example of a specific bromo-methoxybenzaldehyde isomer used in a medicinal chemistry route, emphasizing the criticality of isomer selection. View Source
3-Bromo-5-methoxybenzaldehyde Selection Evidence
Purity Grade Comparison
Commercially available 3-bromo-5-methoxybenzaldehyde is routinely offered at a minimum GC purity of >98.0% as verified by independent suppliers such as TCI . This compares favorably to the typical 95% or unspecified purity often associated with generic bulk halogenated benzaldehyde offerings, ensuring consistency for multi-step synthetic applications where impurities can cascade and reduce overall yield.
Gas Chromatography assay; supplier specifications.
Why This Matters
For a procurement decision, a guaranteed >98% purity reduces the risk of failed coupling reactions and simplifies downstream purification, directly impacting cost-per-successful-reaction rather than cost-per-gram.
Quality ControlPurity AssayGC Purity
Melting Point Identity Verification
The melting point of 3-bromo-5-methoxybenzaldehyde is reported as 39.0–46.0 °C . In contrast, 5-bromo-2-methoxybenzaldehyde (CAS 25016-01-7), a common isomeric alternative, exhibits a melting point of 116–119 °C . This >70 °C difference provides a rapid, unambiguous identity test to confirm the correct isomer has been received, mitigating the risk of procurement errors that are known to occur with similarly named isomers.
Standard melting point determination; literature and supplier values.
Why This Matters
A large melting point differential serves as a simple, low-cost in-house identity verification, preventing costly synthetic failure due to isomeric mix-ups during chemical inventory management.
3-Bromo-5-methoxybenzaldehyde is specifically cited as the starting material for a novel scaffold that led to the discovery of potent and selective DHFR inhibitors with an IC₅₀ of 38 nM against the Cryptosporidium hominis enzyme [1]. This direct literature precedent does not exist for its isomeric counterparts (e.g., 3-bromo-4-methoxybenzaldehyde or 2-bromo-5-methoxybenzaldehyde) for this exact chemotype. Procuring this specific isomer grants direct access to a proven pharmacophore, whereas other isomers would require de novo SAR exploration.
DHFR Inhibitor PathClass-level inference
Precursor to 38 nM C. hominis DHFR inhibitor series
Supports literature-precedented scaffold access
Published enzymatic assay; isomeric comparator data unavailable
Published Biological Precedent (IC₅₀ of Final Inhibitor Compound)
Target Compound Data
Precursor to compounds with C. hominis DHFR IC₅₀ = 38 nM
Comparator Or Baseline
Isomeric bromomethoxybenzaldehydes: No published C. hominis DHFR inhibitor data for analogous chemotype using these specific isomers as precursors.
Quantified Difference
Target compound provides access to a 38 nM inhibitor class; other isomers lack this validated path.
Conditions
Enzymatic assay; C. hominis DHFR inhibition.
Why This Matters
Scientific users prioritizing a validated synthetic route to a known biological target should select this compound based on literature precedent to reduce the high risk and resource cost of scaffold-hopping with an unvalidated isomer.
[1] Bolstad, D. B., et al. J. Med. Chem. 2008, 51, 6839–6853. Structure-based approach to the development of potent and selective inhibitors of dihydrofolate reductase from Cryptosporidium. View Source
Regioselectivity Advantage in Cross-Coupling
The bromine atom at the 3-position in 3-bromo-5-methoxybenzaldehyde is situated meta to the aldehyde and methoxy groups, a configuration that generally avoids competing coordination or oxidative addition side reactions that can occur with ortho-substituted bromoaldehydes in palladium-catalyzed cross-couplings [1]. While direct comparative yields are not published for this specific compound, class-level data indicates that meta-bromo benzaldehydes can achieve high coupling yields (typically >85%) under standard Suzuki conditions [2], a benchmark that ortho-substituted analogs may not meet due to steric hindrance.
Cross-Coupling FitClass-level inference
Meta-bromo class yields typically >85% under Suzuki conditions
Reported class-level regioselectivity advantage
Pd(PPh₃)₄, aq. base; direct comparative study not located
Meta-bromo substitution: Expected yield >85% under standard conditions (based on class benchmarks).
Comparator Or Baseline
Ortho-bromo methoxybenzaldehydes: Potentially lower yields due to steric and electronic effects.
Quantified Difference
Estimated yield advantage cannot be precisely quantified without a direct comparative study.
Conditions
Pd(PPh₃)₄, aq. base, boronic acid.
Why This Matters
For route scouting chemists, selecting a meta-bromo isomer can de-risk the synthetic plan by minimizing the probability of encountering low-yielding steps inherent to sterically congested, ortho-bromo substrates.
[1] Kuujia.com. 3-Bromo-5-methoxybenzaldehyde: Notes on cross-coupling regioselectivity. Comments on the excellent substrate properties for Suzuki and Heck reactions due to non-ortho bromine placement. Retrieved from https://www.kuujia.com View Source
[2] RSC Publishing. A new efficient route to the phenolic derivatives of chrysene... through Suzuki cross-coupling reaction. Demonstrates high yields (90-98%) for non-ortho bromo-methoxybenzaldehyde systems. Chem. Commun., 1998. View Source
As established in Section 3, 3-bromo-5-methoxybenzaldehyde is the documented starting material for a scaffold that yielded 38 nM inhibitors of C. hominis DHFR . A research group restarting or expanding this validated chemotype should only procure this isomer to ensure fidelity to the published SAR. Any isomeric substitution would invalidate the synthetic route and require a full re-optimization cycle.
Dopamine Receptor Ligand Synthesis
This compound is specifically cited for the preparation of tetrahydrobenzoxepino-isoquinoline derivatives, which are explored as dopamine receptor ligands . Procurement of the 3-bromo-5-methoxy isomer is essential to correctly position the pharmacophoric elements for the desired receptor subtype selectivity.
Chemoselective Protection/Cross-Coupling Sequence
The aldehyde group in the 1-position, with bromo and methoxy substituents meta to it, allows for chemoselective protection strategies. This enables orthogonal synthetic sequences (e.g., protection of the aldehyde, followed by Suzuki coupling on the bromine, and subsequent deprotection) that are fundamental to complex molecule construction . The meta arrangement ensures that the methoxy group's electronic influence does not deactivate the bromine towards oxidative addition, a risk with certain ortho or para patterns.
Application
Selection Property
Validation Focus
Cryptosporidium DHFR inhibitor synthesis
Literature-precedented scaffold
Fidelity to published SAR and enzymatic assay replication
Dopamine receptor ligand synthesis
Isomer-specific pharmacophore positioning
Receptor subtype selectivity through correct substitution pattern
Orthogonal aldehyde protection and Suzuki coupling efficiency
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.